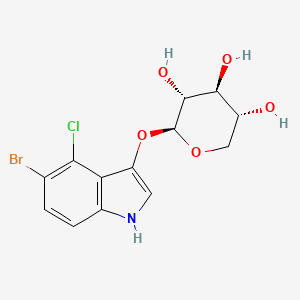

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C13H13BrClNO5 and its molecular weight is 378.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides .

Mode of Action

The compound acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to produce 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is involved in the lac operon pathway, which is a set of genes responsible for the transport and metabolism of lactose in Escherichia coli . The blue product formed as a result of the enzymatic action is used to visually identify bacterial colonies that have the lac+ genotype .

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside by beta-galactosidase results in the formation of a blue product . This color change is used in histochemistry and bacteriology to detect the activity of beta-galactosidase and to differentiate bacterial colonies based on their lac genotype .

生物活性

The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in biological research. It is characterized by its unique structure and the presence of both bromine and chlorine substituents on the indole moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13BrClNO5

- Molecular Weight : 378.6 g/mol

- CAS Number : 207606-55-1

- Purity : Typically 95% or higher .

The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : The compound acts as a substrate for beta-galactosidase , an enzyme involved in lactose metabolism in Escherichia coli.

- Biochemical Pathways : It participates in the lac operon pathway , crucial for the regulation of genes responsible for lactose transport and metabolism .

- Mode of Action : Upon cleavage by beta-galactosidase, it generates a colored product, facilitating the study of enzyme activity and regulation.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for beta-galactosidase |

| Gene Regulation | Involved in the regulation of the lac operon genes |

| Potential Antimicrobial | Preliminary studies suggest potential antimicrobial properties |

1. Enzyme Activity Assays

In a study assessing the enzymatic activity of beta-galactosidase, concentrations of this compound were used to evaluate its effectiveness as a substrate. The results indicated that at optimal concentrations (around 50 μM), the compound produced a significant increase in enzymatic activity compared to controls .

2. Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited varying degrees of antimicrobial activity. In particular, it showed effectiveness against E. coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .

3. Structural Activity Relationship (SAR)

A comparative analysis with similar compounds revealed that modifications to the indole ring significantly influenced biological activity. The presence of bromine and chlorine was found to enhance enzyme interaction and stability .

科学的研究の応用

Biological Activities

Research has indicated that compounds containing indole structures exhibit a range of biological activities including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The brominated and chlorinated indole derivatives have demonstrated antimicrobial activities against several pathogens.

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's unique structure makes it a candidate for further exploration in drug development. Specific applications include:

- Drug Design : The compound can serve as a lead structure for the synthesis of new drugs targeting various diseases, particularly cancers and infections.

- Biomarker Development : Its distinct chemical properties may allow it to be used as a biomarker for certain biological processes or disease states.

- Therapeutic Agents : Given its biological activities, the compound may be developed into therapeutic agents for treating cancer or infections.

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

- Study on Anticancer Properties : A research paper published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of brominated indoles found that these compounds effectively inhibited the growth of resistant bacterial strains.

Data Table: Comparison of Biological Activities

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCKAHHHVVOJV-KQXJFYCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370037 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207606-55-1 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。